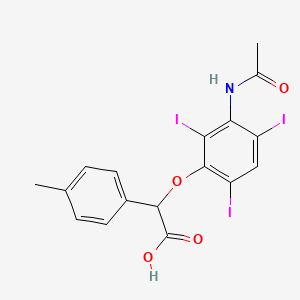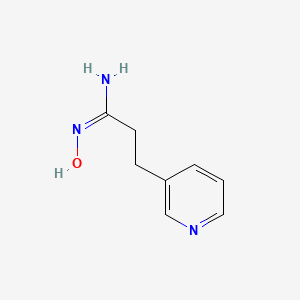
N-Hydroxy-3-pyridin-3-YL-propionamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-3-pyridin-3-YL-propionamidine is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19244 g/mol . It is a white solid that is poorly soluble in water but soluble in common organic solvents such as methanol, ethanol, and dichloromethane . This compound is a versatile intermediate used in organic synthesis and has strong reducing properties, making it a precursor for oxidizing agents .
Vorbereitungsmethoden
The synthesis of N-Hydroxy-3-pyridin-3-YL-propionamidine can be achieved through several methods :
Reaction of Pyridine-3-ylacetamide with N-Hydroxypropionohydrazide: This method involves reacting pyridine-3-ylacetamide with N-hydroxypropionohydrazide in an appropriate solvent, followed by heat treatment to obtain the target product.
Reaction of Pyridine-3-ylacetamide with Sodium Nitrite: In this method, pyridine-3-ylacetamide reacts with sodium nitrite under acidic conditions, followed by condensation, hydrogenation, and hydrolysis to yield the product.
Analyse Chemischer Reaktionen
N-Hydroxy-3-pyridin-3-YL-propionamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-3-pyridin-3-YL-propionamidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Hydroxy-3-pyridin-3-YL-propionamidine involves its strong reducing properties. It can donate electrons to various substrates, leading to their reduction . The molecular targets and pathways involved include redox-sensitive enzymes and proteins, which play crucial roles in cellular oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-3-pyridin-3-YL-propionamidine can be compared with similar compounds such as:
N-Hydroxy-3-phenylpropanimidamide: Similar in structure but with a phenyl group instead of a pyridine ring.
N-Hydroxy-3-pyridin-2-YL-propionamidine: Similar but with the hydroxyl group positioned differently on the pyridine ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C8H11N3O |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
N'-hydroxy-3-pyridin-3-ylpropanimidamide |
InChI |
InChI=1S/C8H11N3O/c9-8(11-12)4-3-7-2-1-5-10-6-7/h1-2,5-6,12H,3-4H2,(H2,9,11) |
InChI-Schlüssel |
MCZTUZRQCUXQGS-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)CC/C(=N\O)/N |
Kanonische SMILES |
C1=CC(=CN=C1)CCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
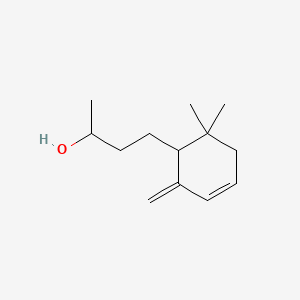
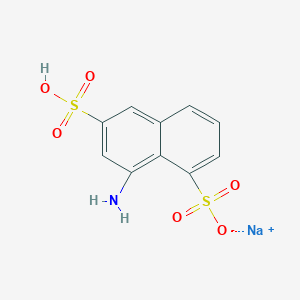
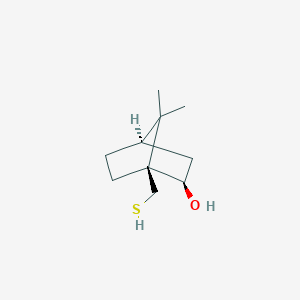
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)

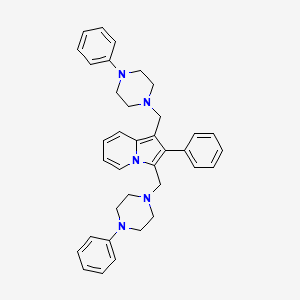

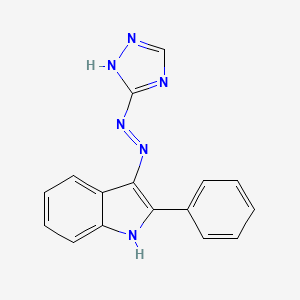
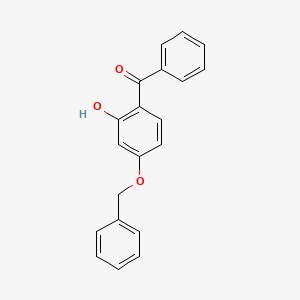
![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)
